molecular formula C12H13Cl2NO2 B11810937 2-(2,4-Dichlorophenyl)-2-(pyrrolidin-1-yl)acetic acid

2-(2,4-Dichlorophenyl)-2-(pyrrolidin-1-yl)acetic acid

Cat. No.: B11810937
M. Wt: 274.14 g/mol
InChI Key: DXSNXBKXSFYPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenyl)-2-(pyrrolidin-1-yl)acetic acid is a synthetic organic compound that belongs to the class of acetic acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-2-(pyrrolidin-1-yl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzene and pyrrolidine.

    Formation of Intermediate: The 2,4-dichlorobenzene undergoes a halogenation reaction to introduce the acetic acid moiety.

    Coupling Reaction: The intermediate is then reacted with pyrrolidine under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-2-(pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The dichlorophenyl group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-2-(pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the pyrrolidinyl group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-2-(morpholin-1-yl)acetic acid
  • 2-(2,4-Dichlorophenyl)-2-(piperidin-1-yl)acetic acid

Comparison

Compared to its analogs, 2-(2,4-Dichlorophenyl)-2-(pyrrolidin-1-yl)acetic acid may exhibit unique properties due to the presence of the pyrrolidinyl group. This group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H13Cl2NO2

Molecular Weight

274.14 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-2-pyrrolidin-1-ylacetic acid

InChI

InChI=1S/C12H13Cl2NO2/c13-8-3-4-9(10(14)7-8)11(12(16)17)15-5-1-2-6-15/h3-4,7,11H,1-2,5-6H2,(H,16,17)

InChI Key

DXSNXBKXSFYPEP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(C2=C(C=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.